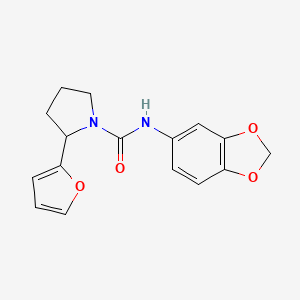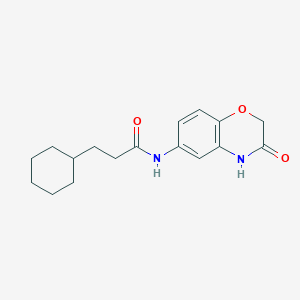
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its high potency and selectivity for the CB1 receptor.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. Upon binding to the CB1 receptor, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide induces a conformational change that activates the G protein and leads to the inhibition of adenylyl cyclase and the activation of MAP kinase and PI3 kinase pathways. This results in the modulation of neurotransmitter release, ion channel activity, and gene expression, which ultimately affects various physiological and behavioral responses.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects. N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to affect the cardiovascular system by inducing vasoconstriction, tachycardia, and hypertension. In addition, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to affect the immune system by modulating cytokine production and leukocyte migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and can be used to investigate the pharmacological properties of the CB1 receptor. However, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide also has some limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors. In addition, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide may have different effects in different animal models, which may limit its translational value.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Furthermore, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to study the interactions between the endocannabinoid system and other signaling pathways, such as the opioid and dopamine systems. Finally, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is predominantly expressed in the central nervous system and plays a crucial role in the regulation of pain, appetite, mood, and memory. N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, immune system, and reproductive system.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-5-6-14-15(9-11)22-10-21-14)18-7-1-3-12(18)13-4-2-8-20-13/h2,4-6,8-9,12H,1,3,7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXVXZBDJWLYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-2-(furan-2-YL)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)

![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)